

Spectroscopic Profile of 2,6-Dimethoxy-1-acetylquinol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethoxy-1-acetylquinol

Cat. No.: B141494

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **2,6-Dimethoxy-1-acetylquinol**, a naturally occurring compound with noted antimalarial properties. The information presented herein is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications. All data is sourced from the peer-reviewed publication, "Antimalarial compounds from *Grewia bilamellata*" published in the Journal of Natural Products in 2006.

Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,6-Dimethoxy-1-acetylquinol**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
6.48	s	2H	H-3, H-5	
4.14	s	2H	H-1'	
3.84	s	6H	2,6-OCH ₃	
2.18	s	3H	H-3'	

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
206.5	C-2'
152.8	C-2, C-6
136.2	C-4
126.1	C-1
108.2	C-3, C-5
56.4	2,6-OCH ₃
51.9	C-1'
29.8	C-3'

Infrared (IR) and Mass Spectrometry (MS) Data

Table 3: IR and MS Spectroscopic Data

Spectroscopic Method	Key Peaks/Signals
IR (KBr, cm ⁻¹)	3450 (O-H), 1710 (C=O), 1610, 1500 (aromatic C=C)
EIMS (m/z)	226 [M] ⁺ , 183, 169, 155

Experimental Protocols

The spectroscopic data presented above were obtained using standard laboratory techniques as detailed in the source publication.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl_3). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

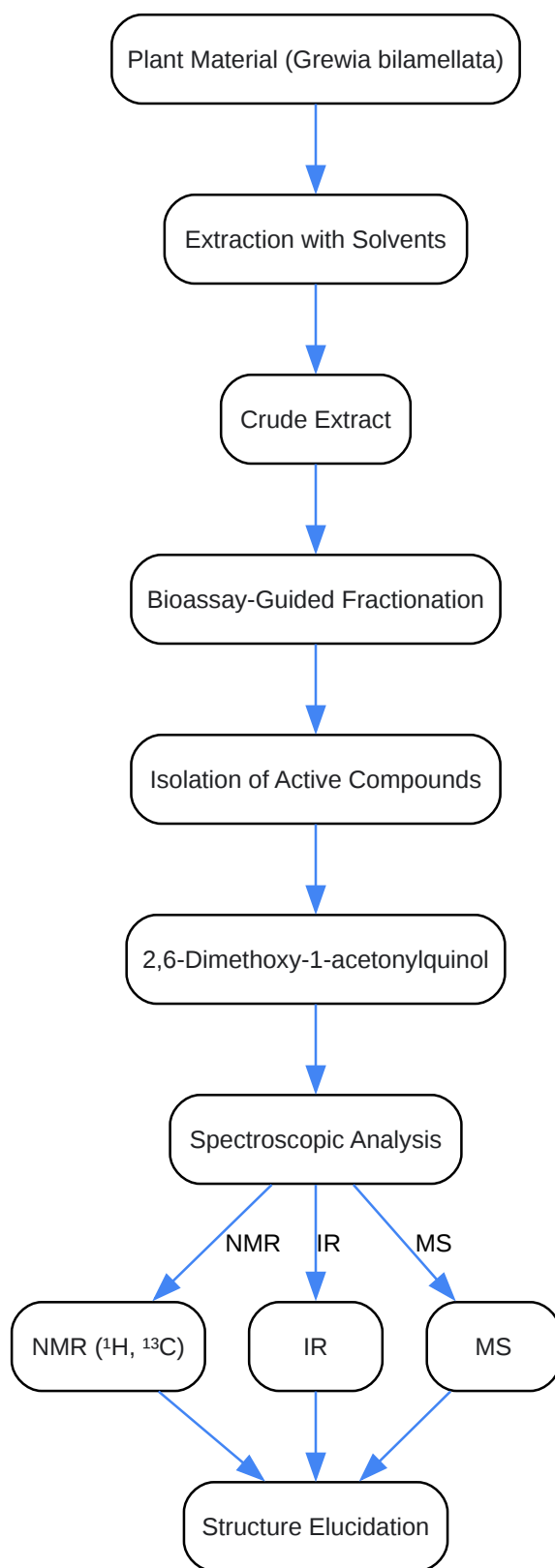
The infrared spectrum was obtained using a potassium bromide (KBr) pellet method on a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was recorded in the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EIMS) was performed on a mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.

Isolation and Characterization Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic identification of **2,6-Dimethoxy-1-acetylquinol** from its natural source, *Grewia bilamellata*.



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Figure 1. Workflow for the isolation and identification of **2,6-Dimethoxy-1-acetylquinol**.

This guide provides foundational spectroscopic information for **2,6-Dimethoxy-1-acetonylquinol**, which is essential for researchers engaged in natural product chemistry, drug discovery, and medicinal chemistry. The detailed data and protocols will aid in the unambiguous identification of this compound and serve as a basis for further investigation into its biological activities and potential for therapeutic development.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com